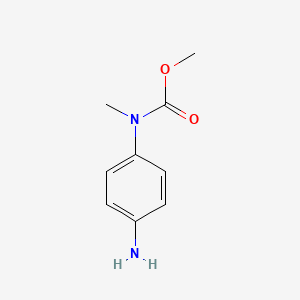

methyl N-(4-aminophenyl)-N-methylcarbamate

Overview

Description

Methyl N-(4-aminophenyl)-N-methylcarbamate (MAPMC) is an organic compound with a broad range of applications in scientific research. It is a colorless, odorless, and water-soluble crystalline compound that is used as a reagent and catalyst in a variety of laboratory experiments. MAPMC is a versatile compound that is commonly used in organic synthesis, drug discovery, and biochemistry. It can also be used to study the mechanism of action of drugs and to investigate the biochemical and physiological effects of drugs on living organisms.

Scientific Research Applications

Pharmaceutical Applications

Methyl N-(4-aminophenyl)-N-methylcarbamate: is a compound that can be used as a building block in the synthesis of various pharmaceuticals. Its structure is conducive to forming secondary amines, which are integral to many drugs, including antidepressants like clomipramine and desipramine, as well as opiate analgesics such as codeine and morphine .

Agricultural Chemistry

In agriculture, this compound’s derivatives could be utilized in the synthesis of dithiocarbamates, a class of chemicals often used as fungicides and pesticides. The ability to create targeted molecules that can interact with specific pests or diseases without harming the crops is a significant advantage in developing sustainable agricultural practices .

Material Science

The compound’s derivatives can be used in material science, particularly in the creation of azo dyes and pigments. These dyes have applications in textile manufacturing, printing inks, and coloring agents for various materials, providing a wide range of colors and shades for industrial use .

Analytical Chemistry

In analytical chemistry, methyl N-(4-aminophenyl)-N-methylcarbamate can be part of the synthesis of indicator dyes. These dyes change color in response to specific substances and can be used in various assays and diagnostic tests to detect the presence of particular analytes .

Environmental Science

This compound’s role in environmental science could be significant in the development of photocatalysts. These materials can help degrade pollutants in wastewater, contributing to water purification technologies and the reduction of environmental contaminants .

Supramolecular Chemistry

The molecular structure of this compound, particularly its ability to form intermolecular hydrogen bonds, makes it valuable in supramolecular chemistry. It can contribute to the design of new materials with specific properties, such as self-assembly and molecular recognition, which are crucial in nanotechnology and molecular electronics .

Chemical Synthesis

The compound is an important starting material for the preparation of secondary amines through reduction processes. These amines are essential in various chemical syntheses, including the production of polymers, resins, and other industrial chemicals .

Sensor Technology

Finally, derivatives of methyl N-(4-aminophenyl)-N-methylcarbamate could be used in sensor technology. They can be engineered to react with specific molecules, making them useful in creating sensors that can detect gases, toxins, or other substances in the environment or for medical diagnostics .

Mechanism of Action

Target of Action

The primary target of methyl N-(4-aminophenyl)-N-methylcarbamate is the adenosine receptor . Adenosine receptors play a crucial role in biochemical processes like energy transfer - as adenosine triphosphate (ATP) and adenosine diphosphate (ADP) - as well as signal transduction as cyclic adenosine monophosphate (cAMP). They also have a broader role in the central nervous system .

Mode of Action

Methyl N-(4-aminophenyl)-N-methylcarbamate acts as an inhibitor of the adenosine receptor . It binds to the receptor, preventing its normal function. The Ki value for its action on Rat ecto-5’-Nucleotidase is 29 nM . This interaction with the adenosine receptor leads to changes in the biochemical processes that the receptor is involved in .

Biochemical Pathways

The compound’s interaction with the adenosine receptor affects the biochemical pathways that the receptor is involved in . This includes energy transfer processes involving ATP and ADP, as well as signal transduction processes involving cAMP . The downstream effects of these disruptions would depend on the specific cellular context and the other molecules involved in these pathways.

Result of Action

The result of the compound’s action would be a disruption of the normal functioning of the adenosine receptor . This could lead to changes in energy transfer and signal transduction processes in the cells where the receptor is present . The specific molecular and cellular effects would depend on the context, including the types of cells and the other molecules present.

properties

IUPAC Name |

methyl N-(4-aminophenyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11(9(12)13-2)8-5-3-7(10)4-6-8/h3-6H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGGELKXEUSJSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl N-(4-aminophenyl)-N-methylcarbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

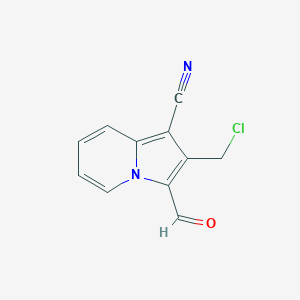

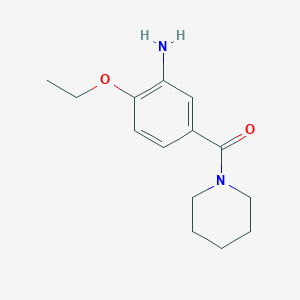

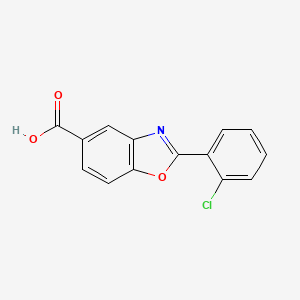

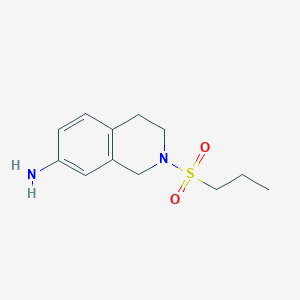

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)amino]methyl}benzonitrile](/img/structure/B1414800.png)

![3-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1414818.png)